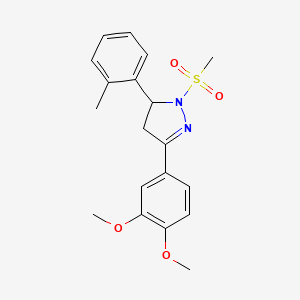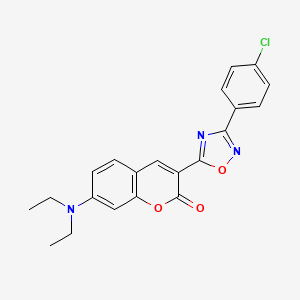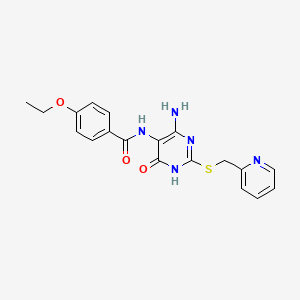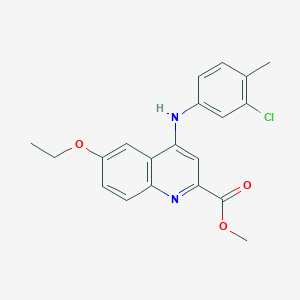
3-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazole" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and have been the subject of numerous synthetic studies to explore their potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various strategies. One such method involves the tandem reaction of propargyl alcohol and N-sulfonylhydrazone, which leads to the formation of 4-methylene-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole . This strategy highlights the utility of N-sulfonyl allenamide as a key intermediate for the transformation. Another approach utilizes vinyl sulfones as chemical equivalents of acetylenes in the reaction of 1,3-dipolar cycloaddition to diphenyldiazomethane, resulting in the formation of various 3-sulfonyl-pyrazoline derivatives . These methods demonstrate the versatility of sulfonyl groups in the synthesis of pyrazole compounds.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques and X-ray crystallography. For instance, a related pyrazole derivative was characterized by FT-IR, NMR, MS, UV-visible spectra, and its structure was confirmed by single-crystal X-ray diffraction studies . The crystal structure analysis can reveal the conformation of the pyrazole ring and the orientation of substituents, which is crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Pyrazole derivatives can undergo a range of chemical reactions, including cycloadditions, rearrangements, and eliminations. The reactions can be influenced by the presence of substituents such as sulfonyl groups, which can affect the reactivity and the outcome of the reactions . For example, the oxidation of pyrazolines can lead to the formation of substituted pyrazoles, and the action of DBU on certain pyrazolines can result in products of the Ramberg–Bäcklund reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of different substituents can affect the compound's solubility, stability, and reactivity. For example, the introduction of sulfonyl groups can enhance the compound's acidity and its ability to form hydrogen bonds, which can be beneficial for its biological activity . Additionally, the thermal decomposition of these compounds can be studied using thermogravimetric analysis to understand their stability under various conditions .
Scientific Research Applications
Tautomerism and Structural Analysis
The study of NH-pyrazoles, including compounds similar to "3-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazole," reveals insights into tautomerism—a phenomenon where compounds with the same molecular formula can exist in multiple structural forms. These compounds' structures have been determined by X-ray crystallography, showcasing complex patterns of hydrogen bonding and crystallization behaviors. Such studies are crucial for understanding molecular interactions and designing compounds with specific physical and chemical properties (Cornago et al., 2009).
Drug Efficacy and Synthesis
Research on pyrazoles, including structurally related compounds, focuses on novel drug discovery due to their wide range of bioactivities. Studies on the synthesis of pyrazole derivatives and their biological properties, such as antioxidant, anti-cancer, and anti-inflammatory activities, highlight the potential of these compounds in medicinal chemistry. The interaction of these compounds with enzymes responsible for diseases has been explored through molecular docking studies, indicating their potential as future drugs (Thangarasu et al., 2019).
Antimicrobial Activities
Novel series of pyrazoline derivatives have been synthesized and evaluated for their antimicrobial properties. These studies are fundamental for developing new antimicrobial agents, with some derivatives showing activity exceeding that of reference drugs. This research is particularly relevant in the context of increasing resistance to existing antimicrobial compounds and the need for new therapeutic options (Alsaedi et al., 2019).
Enzyme Inhibition for Therapeutic Applications
Pyrazolines with specific substitutions have been synthesized and their inhibitory effects on enzymes such as acetylcholinesterase and carbonic anhydrase I and II studied. These enzymes are targets for the treatment of various conditions, including glaucoma, neurological disorders, and cancer. The novel compounds demonstrate significant inhibitory potencies, highlighting the therapeutic potential of pyrazoline derivatives in treating diseases through enzyme inhibition (Yamali et al., 2020).
properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-(2-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-13-7-5-6-8-15(13)17-12-16(20-21(17)26(4,22)23)14-9-10-18(24-2)19(11-14)25-3/h5-11,17H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRZRMRCGMKIFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=NN2S(=O)(=O)C)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(furan-2-yl)methyl]-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine](/img/structure/B3016631.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B3016632.png)


![(E)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B3016637.png)





![6-Tert-butyl-2-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyridazin-3-one](/img/structure/B3016646.png)
![1-Methyl-4-[[5-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]pyridin-2-one](/img/structure/B3016647.png)
![N-[2-[[(1R,2R)-2-(2,4-Dichlorophenyl)cyclopropyl]methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B3016649.png)
![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B3016651.png)